molecular formula C18H18ClNO4 B6412660 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid CAS No. 1261940-94-6

2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid

Cat. No.: B6412660
CAS No.: 1261940-94-6
M. Wt: 347.8 g/mol
InChI Key: IWWCXUUCKDNYRR-UHFFFAOYSA-N
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Description

2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as triethylamine.

    Formation of the Chlorobenzoic Acid Moiety: The protected amine is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid depends on its specific application. In medicinal chemistry, the BOC group serves as a protecting group that can be selectively removed under acidic conditions to release the active amine. This amine can then interact with biological targets such as enzymes or receptors, modulating their activity. The chlorobenzoic acid moiety may also contribute to binding interactions with target proteins .

Comparison with Similar Compounds

    4-BOC-Aminophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a chlorobenzoic acid moiety.

    4-BOC-Aminophenylacetic Acid: Contains an acetic acid moiety instead of a chlorobenzoic acid.

Uniqueness: 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid is unique due to the presence of both the BOC-protected amine and the chlorobenzoic acid moiety. This combination allows for selective reactions at either the amine or the acid group, providing versatility in synthetic applications. The chlorobenzoic acid moiety also imparts specific chemical properties that can be exploited in various research and industrial contexts .

Properties

IUPAC Name

4-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)15-10-12(19)6-9-14(15)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCXUUCKDNYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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